Cas no 1283072-03-6 (4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl)

4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl
- 1H-Imidazole, 1,1'-[[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis[2-methyl-
- bmimbp
-
- Inchi: 1S/C22H22N4/c1-17-23-11-13-25(17)15-19-3-7-21(8-4-19)22-9-5-20(6-10-22)16-26-14-12-24-18(26)2/h3-14H,15-16H2,1-2H3
- InChI Key: QXAALVDNORMRNH-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(CN3C(C)=NC=C3)C=C2)=CC=C(CN2C(C)=NC=C2)C=C1
Experimental Properties
- Density: 1.13±0.1 g/cm3(Predicted)
- Boiling Point: 556.0±45.0 °C(Predicted)
- pka: 7.84±0.31(Predicted)
4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML3806178-1g |
1H-Imidazole, 1,1'-[[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis[2-methyl- |
1283072-03-6 | 95% | 1g |
¥1500 | 2023-11-21 |
4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl Related Literature
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
5. Back matter
Additional information on 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl
Introduction to 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl (CAS No. 1283072-03-6)
4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl, identified by its Chemical Abstracts Service (CAS) number 1283072-03-6, is a complex organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This bisphenyl derivative features a unique structural motif, incorporating methyl-substituted imidazole units into its framework, which imparts distinct chemical and electronic properties. The compound’s molecular architecture, characterized by a central biphenyl core connected by methylene bridges linked to imidazole moieties, makes it a promising candidate for various applications, particularly in the development of novel materials and bioactive molecules.
The synthesis of 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl involves a multi-step process that typically begins with the functionalization of biphenyl derivatives. The introduction of methylene groups at the para positions of the biphenyl ring is followed by the condensation or coupling reaction with 2-methylimidazole. This reaction is often catalyzed by palladium-based catalysts or other transition metal complexes, which facilitate the formation of stable carbon-nitrogen bonds. The resulting product exhibits high purity and yield under optimized conditions, making it suitable for further chemical manipulation and derivatization.
One of the most compelling aspects of 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl is its potential in medicinal chemistry. The presence of imidazole rings in its structure suggests that it may interact with biological targets such as enzymes and receptors. Recent studies have highlighted the role of imidazole derivatives in drug discovery due to their ability to modulate enzyme activity and receptor binding. For instance, analogs of this compound have shown promise in inhibiting certain kinases and other therapeutic targets relevant to cancer and inflammatory diseases. The methyl substituents on the imidazole rings further enhance its pharmacological profile by influencing solubility and metabolic stability.
The electronic properties of 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl also make it an attractive material for optoelectronic applications. The biphenyl core contributes to its aromaticity and conjugation length, while the imidazole units introduce additional electron-donating or withdrawing capabilities depending on their substitution pattern. Such characteristics are exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have demonstrated that this compound can serve as an effective hole-transporting material in OLED architectures due to its high charge carrier mobility and thermal stability. Moreover, its tunable fluorescence properties make it suitable for use in fluorescent sensors and bioimaging probes.
In terms of industrial applications, 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl has been explored as a precursor for high-performance polymers and coatings. Its rigid biphenyl backbone provides mechanical strength and thermal resistance, while the imidazole moieties contribute to cross-linking reactions that enhance material durability. These properties are particularly valuable in aerospace and automotive industries where lightweight yet robust materials are essential. Additionally, the compound’s compatibility with various polymerization techniques allows for the creation of tailored materials with specific functionalities.
The pharmaceutical industry has also shown interest in 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl due to its potential as a scaffold for drug development. Computational modeling studies have identified several analogs derived from this compound that exhibit inhibitory activity against bacterial enzymes involved in DNA replication. Furthermore, modifications to the methylene bridges or the imidazole rings have led to compounds with enhanced binding affinity to target proteins. These findings underscore the importance of structural optimization in maximizing pharmacological efficacy while minimizing side effects.
Recent advancements in synthetic methodologies have further expanded the utility of 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl. For example, transition-metal-catalyzed cross-coupling reactions now allow for more efficient introduction of functional groups at specific positions within the molecule. This has enabled chemists to design derivatives with tailored biological activities without compromising overall molecular integrity. Such innovations are crucial for accelerating drug discovery pipelines and developing next-generation therapeutics.
The environmental impact of synthesizing and utilizing 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl is another area of growing interest. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during production processes. Solvent-free reactions and catalytic methods that employ recyclable materials are being explored as alternatives to traditional synthetic routes. These efforts align with broader sustainability goals within the chemical industry and help ensure that future applications of this compound are environmentally responsible.
In conclusion,4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl (CAS No. 1283072-03-6) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features make it valuable for pharmaceutical research,optoelectronic applications,and advanced material development。With ongoing advancements in synthetic chemistry and computational modeling,the future prospects for this molecule remain highly promising。As researchers continue to uncover new ways to leverage its properties,it is likely that this compound will play an increasingly important role in shaping innovation within both academia and industry。
1283072-03-6 (4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl) Related Products
- 1251626-48-8(1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1956322-35-2(Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate)
- 2386483-96-9(3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid)
- 2228208-67-9(4-amino-4-(1H-pyrrol-2-yl)cyclohexan-1-ol)
- 1250186-20-9(2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide)
- 342403-17-2(4-Hydroxybenzyl methyl sulfide; S,S-Dioxide)
- 923227-13-8(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylnaphthalene-2-carboxamide)
- 1282061-69-1((3-Bromo-2-methylprop-1-en-1-yl)benzene)
- 898418-89-8(N'-cyclopentyl-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide)
- 858768-41-9(propyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate)




